2-Ethyl-6-nitro-1,3-benzoxazole
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Overview
Description
2-Ethyl-6-nitro-1,3-benzoxazole is a chemical compound with the empirical formula C9H8N2O3 . It is a solid substance and has a molecular weight of 192.17 .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. One method involves the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60 °C . Another approach uses 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-nitro-1,3-benzoxazole consists of a benzoxazole core with an ethyl group attached to one carbon and a nitro group attached to another .Chemical Reactions Analysis
Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
2-Ethyl-6-nitro-1,3-benzoxazole is a solid substance . It has a molecular weight of 192.17 and an empirical formula of C9H8N2O3 .Scientific Research Applications
Eukaryotic Topoisomerase II Inhibitors
Research has found that derivatives of benzoxazole, such as 6-nitro-2-(2-methoxyphenyl)benzoxazole, exhibit significant inhibitory activity against eukaryotic DNA topoisomerase II. These compounds have been identified as more active than standard reference drugs like etoposide in inhibiting topoisomerase II (Pınar et al., 2004).
Antimycobacterial Activity
Benzoxazole derivatives have been shown to possess broad-spectrum antimicrobial activities, including significant antimycobacterial activity. Compounds like 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles have demonstrated effectiveness against microorganisms like Mycobacterium tuberculosis (Ertan-Bolelli et al., 2016).
Candidate Antitumor Agents
Some 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives have been identified as promising antitumor agents targeting human DNA topoisomerase enzymes (hTopo I and hTopo IIα). These compounds have shown inhibitory activities with potential for low toxicity and high effectiveness in cancer treatment research (Karatas et al., 2021).
Mesogenic Properties for Non-Linear Optics
Certain isomeric benzoxazoles, such as those with nitro groups, have been studied for their potential interest in non-linear optics. Their crystal and molecular structures suggest applications in areas such as optical materials and electronic devices (Centore et al., 1996).
In Vitro Anthelmintic Activities
Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and evaluated for their anthelmintic activities. These compounds have shown potential as inhibitors of β-tubulin, a target protein in parasites, indicating their potential in treating parasitic infections (Satyendra et al., 2015).
DNA Topoisomerase I and II Inhibitors
Benzoxazole and benzimidazole derivatives have been investigated for their inhibitory activity on both eukaryotic DNA topoisomerase I and II. Some of these compounds have been identified as more potent inhibitors than standard drugs used for these enzymes, indicating their potential in developing new therapeutic agents (Oksuzoglu et al., 2008).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions for 2-Ethyl-6-nitro-1,3-benzoxazole could involve further exploration of its potential applications in medicinal, pharmaceutical, and industrial areas.
properties
IUPAC Name |
2-ethyl-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGXXJTVFLMTPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377028 |
Source
|
Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-nitro-1,3-benzoxazole | |
CAS RN |
13243-39-5 |
Source
|
Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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